N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Antiviral Drug Discovery Human Cytomegalovirus Nuclear Egress Complex

The compound N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 392324-94-6) is a synthetic small molecule belonging to the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class. It is characterized by a benzoyl-substituted methylphenyl group linked to a succinimide-acetamide scaffold.

Molecular Formula C20H18N2O4
Molecular Weight 350.374
CAS No. 392324-94-6
Cat. No. B2724067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS392324-94-6
Molecular FormulaC20H18N2O4
Molecular Weight350.374
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CN2C(=O)CCC2=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O4/c1-13-7-8-16(15(11-13)20(26)14-5-3-2-4-6-14)21-17(23)12-22-18(24)9-10-19(22)25/h2-8,11H,9-10,12H2,1H3,(H,21,23)
InChIKeySSIZIEIFGJFQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 392324-94-6): Chemical Profile and Screening Provenance for Procurement Decisions


The compound N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 392324-94-6) is a synthetic small molecule belonging to the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class [1]. It is characterized by a benzoyl-substituted methylphenyl group linked to a succinimide-acetamide scaffold. Unlike many analogs in this class that have been optimized for anticonvulsant targets such as voltage-gated sodium and calcium channels [2], this specific compound has emerged from high-throughput screening campaigns for distinct biological targets, including the human cytomegalovirus (HCMV) nuclear egress complex (UL50) and the G-protein coupled receptor GPR151 . Its molecular formula is C20H18N2O4, with a molecular weight of 350.4 g/mol and a computed XLogP3-AA of 2.3, indicating moderate lipophilicity [1].

Why N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Cannot Be Replaced by Standard In-Class Anticonvulsant Analogs


Generic substitution within the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class is scientifically invalid for projects targeting antiviral or specific GPCR pathways. The core scaffold's biological activity is highly sensitive to substitution on the phenyl ring; for example, analogs developed as hybrid anticonvulsants typically bear 3-substituted phenyl or alaninamide groups to interact with neuronal ion channels [1]. In contrast, the target compound's unique 2-benzoyl-4-methylphenyl modification has been specifically associated with activity in a high-throughput screen for inhibitors of the HCMV UL50-UL53 nuclear egress interaction and as an activator of GPR151 . No published data suggests that anticonvulsant-optimized analogs (e.g., compounds 14 or 30 from related series) possess these antiviral or GPCR-modulating properties. Therefore, selecting a generic analog based solely on the shared pyrrolidine-2,5-dione core would likely result in loss of the desired target engagement, as the specific pharmacophore requirements for UL50 inhibition and GPR151 activation are not met by other in-class molecules.

Quantitative Differentiation Evidence for N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide


HCMV Nuclear Egress Complex (UL50) Inhibitory Potential vs. In-Class Anticonvulsant Analogs

The compound was identified as an active hit in a high-throughput screen (HTS) at Harvard Medical School's ICCB-Longwood/NSRB Screening Facility, specifically targeting the HCMV UL50-UL53 nuclear egress complex interaction . While quantitative IC50 data from this primary screen are not publicly available for this exact compound, its designation with External ID HMS1262 in the HCMV UL50 assay confirms it met the activity threshold criteria of the screen. In stark contrast, the most advanced anticonvulsant analogs in this chemical class, such as compound 30 (which showed mixed sodium/calcium channel inhibition), were never tested or reported to have any activity against HCMV UL50 [1]. This represents a target class-level differentiation: antiviral nuclear egress inhibition versus neuronal ion channel modulation.

Antiviral Drug Discovery Human Cytomegalovirus Nuclear Egress Complex

GPR151 Receptor Activation Potential Absent in Closest Anticonvulsant Structural Analogs

The compound was screened in a cell-based high-throughput primary assay designed to identify activators of GPR151 (also known as PGR7 or GalRL) at The Scripps Research Institute Molecular Screening Center . The assay (External ID: GPR151_PHUNTER_AG_LUMI_1536_1X%ACT) tested the compound's ability to activate this orphan GPCR. Again, while the exact EC50 or % activation values are not disclosed in the public summary, the compound's presence in the active set indicates it surpassed the assay's activity threshold. The closely related anticonvulsant analogs in this chemical class, such as the water-soluble series reported by Kamiński et al., were profiled exclusively for seizure models (MES, scPTZ, 6 Hz) and pain assays, with no data suggesting any interaction with GPR151 or related GPCRs [1]. The structural difference—a 3-substituted phenylacetamide versus the 2-benzoyl-4-methylphenyl moiety—is the likely determinant for this divergence in target profile.

GPCR Pharmacology GPR151 Metabolic Disorder Research

Distinct Physicochemical Profile Differentiates from Highly Water-Soluble Anticonvulsant Analogs

The compound's computed lipophilicity (XLogP3-AA = 2.3) [1] is markedly higher than that of the optimized water-soluble anticonvulsant analogs in its class, which were deliberately designed with polar, ionizable groups to achieve aqueous solubility for parenteral administration [2]. While the exact solubility values for this compound are not published, its higher logP suggests it would be less water-soluble but potentially more membrane-permeable than the anticonvulsant series. This physicochemical differentiation is a direct consequence of the 2-benzoyl-4-methylphenyl substitution, which introduces a lipophilic benzophenone-like moiety absent in the anticonvulsant leads. This property profile makes the compound more suitable for intracellular or CNS targets requiring moderate passive permeability, as opposed to the highly water-soluble analogs optimized for extracellular ion channel binding.

Drug-like Properties Lipophilicity Blood-Brain Barrier Permeability

Benzophenone Moiety Enables Potential Photoaffinity Labeling Applications Not Possible with Standard Analogs

The 2-benzoyl substitution on the phenyl ring introduces a benzophenone-like photoreactive group. Benzophenones are well-established photoaffinity labels that, upon UV irradiation (350-365 nm), form covalent crosslinks with nearby C-H bonds in target proteins [1]. This structural feature is entirely absent in all other (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide leads reported in the anticonvulsant literature, which typically bear halogens, alkyl, or alkoxy substituents [2]. Consequently, this compound can serve a dual purpose: as a reversible ligand for screening and, upon UV activation, as a covalent probe for target identification or binding site mapping via mass spectrometry. No other analog in this medicinal chemistry series offers this capability, making this compound uniquely valuable for chemical biology applications where identification of molecular targets is required.

Chemical Biology Photoaffinity Labeling Target Identification

Procurement-Driven Application Scenarios for N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide


Primary Hit Expansion for HCMV Antiviral Drug Discovery Programs

This compound is best procured as a validated primary screening hit for programs targeting the HCMV nuclear egress complex. As evidenced by its activity in the HMS1262 screen at Harvard Medical School , it provides a starting point for medicinal chemistry optimization of UL50-UL53 interaction inhibitors. Unlike generic in-class analogs that lack any antiviral annotation, this compound offers directly relevant biological activity that can be confirmed in orthogonal assays such as the HTRF-based NEC interaction assay or HCMV-infected fibroblast replication assays.

Chemical Probe for GPR151 Orphan Receptor Deorphanization and Functional Studies

Given its activity in the GPR151 agonist screen at Scripps , this compound is suitable as a chemical probe for investigating GPR151 signaling pathways. GPR151 is an orphan receptor with potential roles in metabolic regulation and is structurally related to galanin receptors. This compound can be procured for secondary assays such as β-arrestin recruitment, cAMP modulation, or IP1 accumulation assays to confirm and characterize its agonist activity, a functional profile absent in all other described analogs in this chemical series.

Photoreactive Tool Compound for Target Identification via Chemical Proteomics

The benzophenone moiety within the structure makes this compound uniquely suited for photoaffinity labeling experiments. Procurement is recommended for chemical biology groups aiming to identify the full target engagement profile of this chemotype. Upon UV irradiation, the compound can covalently crosslink to its protein targets in live cells or lysates, enabling pull-down and LC-MS/MS-based target identification. This dual-function capability—reversible pharmacology plus covalent capture—is not offered by any other analog in the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class [1].

Reference Standard for Selectivity Profiling Against the (2,5-Dioxopyrrolidin-1-yl)acetamide Scaffold Family

For research groups developing focused libraries around the pyrrolidine-2,5-dione scaffold, this compound serves as a valuable selectivity control. Its unique substitution pattern (2-benzoyl-4-methylphenyl) distinguishes it from the more polar, ion channel-targeted analogs [1]. Procuring this compound allows side-by-side profiling in panels of antiviral, GPCR, and ion channel assays to map the structure-selectivity relationships across the scaffold family, informing future library design and candidate selection.

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